Product packaging for Phenanthrene-9,10-diimine(Cat. No.:CAS No. 5665-52-1)

Phenanthrene-9,10-diimine

Cat. No.: B14725430
CAS No.: 5665-52-1
M. Wt: 206.24 g/mol
InChI Key: ASBFNPBREVZDOE-UHFFFAOYSA-N
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Description

Phenanthrene-9,10-diimine is a prominent rigid α-diimine ligand characterized by its N,C,C,N backbone fused to a polycyclic aromatic phenanthrene framework. This structure imposes specific geometric constraints and provides an extended π-system, making it a versatile building block in coordination chemistry and materials science. The compound serves as a precursor to N,N'-disubstituted derivatives, which are typically synthesized via the condensation of 9,10-phenanthrenequinone with primary amines, often facilitated by catalysts such as titanium tetrachloride . In contemporary research, this compound and its derivatives are primarily valued as redox-active and bidentate ligands for constructing novel metal complexes with a wide range of elements, including transition metals, lanthanides (e.g., Samarium, Dysprosium), and main group elements (e.g., Germanium) . The electronic properties and steric profile of the resulting complexes can be finely tuned by modifying the substituents on the nitrogen atoms, which is crucial for applications in catalysis, such as olefin polymerization . The ligand's rigid, planar structure is also exploited in supramolecular chemistry and the development of advanced materials with unique optical and electronic properties . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2 B14725430 Phenanthrene-9,10-diimine CAS No. 5665-52-1

Properties

CAS No.

5665-52-1

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

phenanthrene-9,10-diimine

InChI

InChI=1S/C14H10N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H

InChI Key

ASBFNPBREVZDOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=N)C2=N

Origin of Product

United States

Synthetic Methodologies and Strategies for Phenanthrene 9,10 Diimine Derivatives

Direct Condensation Reactions for N,N'-Disubstituted Phenanthrene-9,10-diimines

The most straightforward approach to N,N'-disubstituted phenanthrene-9,10-diimines involves the direct condensation of 9,10-phenanthrenequinone with primary amines. nih.gov This reaction typically involves the formation of two new carbon-nitrogen double bonds, leading to the desired diimine product.

Optimized Reaction Conditions and Solvent Effects

The efficiency of the direct condensation reaction is highly dependent on the reaction conditions and the choice of solvent. Anhydrous conditions are often crucial to prevent the hydrolysis of the reactants and the diimine product. The selection of an appropriate solvent is also critical. For instance, the synthesis of N,N′-bismesityl phenanthrene-9,10-diimine is effectively carried out in anhydrous toluene (B28343) at room temperature. espublisher.com The choice of a non-polar, aprotic solvent like toluene helps to drive the reaction towards the product by facilitating the removal of water, a byproduct of the condensation. The reaction temperature is another key parameter, with room temperature being sufficient in some catalyzed reactions, while in other cases, an increase in temperature might be necessary to promote the formation of the diimine. nih.gov

Catalytic Systems in Diimine Synthesis

To enhance the rate and yield of the diimine synthesis, various catalytic systems have been employed. These catalysts typically function as Lewis acids, activating the carbonyl groups of the 9,10-phenanthrenequinone towards nucleophilic attack by the primary amine.

Titanium tetrachloride (TiCl₄) has proven to be an effective catalyst for the synthesis of phenanthrene-9,10-diimines. espublisher.com As a strong Lewis acid, TiCl₄ coordinates to the oxygen atoms of the carbonyl groups in 9,10-phenanthrenequinone, thereby increasing their electrophilicity and facilitating the attack by the amine. The use of TiCl₄ allows the reaction to proceed under mild conditions, such as at room temperature, and is particularly useful for the synthesis of sterically hindered diimines. espublisher.com For example, the reaction of 2,4,6-trimethylaniline (B148799) with 9,10-phenanthrenequinone in the presence of TiCl₄ in anhydrous toluene yields N,N′-bismesityl this compound. espublisher.com In some instances, a combination of TiCl₄ with a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be used as the catalytic system. nih.gov

The catalytic system comprising urea (B33335) hydrogen peroxide (UHP) as the oxidant and methyltrioxorhenium (MTO) as the catalyst is not used for the direct synthesis of phenanthrene-9,10-diimines. Instead, this system has been reported for the subsequent oxidation of a pre-formed this compound. Specifically, it is employed to convert a secondary ketimine function on the this compound scaffold into an imine-nitrone. espublisher.com This highlights the utility of catalytic systems in the functionalization of the diimine core, rather than its initial construction.

Synthesis of Symmetrical this compound Derivatives

Symmetrical N,N'-disubstituted phenanthrene-9,10-diimines, where both nitrogen atoms bear identical substituents, are typically prepared through the direct condensation of 9,10-phenanthrenequinone with at least two equivalents of a single primary amine. nih.gov The use of a catalyst, such as TiCl₄, can significantly improve the yields and reaction times.

Table 1: Synthesis of Symmetrical this compound Derivatives

Amine Reactant Catalyst/Conditions Product Yield (%) Reference
2,4,6-Trimethylaniline TiCl₄, Anhydrous Toluene, Room Temp. N,N′-Bismesityl this compound Not explicitly stated espublisher.com
2,6-Dimethylaniline TiCl₄/DABCO (N,N′Z, N,N′E)-N,N′-(phenanthrene-9,10-diylidene)bis(2,6-dimethylaniline) Not explicitly stated nih.gov

Two-Stage Methods for Asymmetric N,N'-Substituted Phenanthrene-9,10-diimines

A significant advancement in the synthesis of phenanthrene-9,10-diimines is the development of a two-stage method that allows for the preparation of asymmetrically substituted derivatives, where the two nitrogen atoms bear different alkyl or aryl groups. nih.gov This method provides access to a wider range of diimine structures with potentially unique properties.

The two-stage synthesis involves a stepwise condensation. In the first stage, 9,10-phenanthrenequinone is reacted with one equivalent of a primary amine to form a mono-imino-mono-keto intermediate. This intermediate is then isolated and, in the second stage, reacted with a different primary amine to yield the asymmetrically N,N'-disubstituted this compound. This stepwise approach offers precise control over the introduction of different substituents on the nitrogen atoms, a feature not achievable through a one-pot direct condensation with a mixture of amines. This methodology has been successfully applied to synthesize novel aryl-alkyl N,N'-disubstituted phenanthrene-9,10-diimines. nih.gov

Alternative and Advanced Synthetic Routes to Phenanthrene-9,10-diimines

While classical condensation reactions provide a primary route to phenanthrene-9,10-diimines, several advanced methodologies offer alternative pathways, enabling the construction of more complex and sterically demanding derivatives.

Metal-Mediated Cyclodehydrogenation Approaches

A key strategy for forming the phenanthrene (B1679779) backbone of these diimines involves the intramolecular cyclodehydrogenation (an oxidative C-C bond formation) of more flexible precursors. This approach typically starts from N,N'-diaryl-1,2-diimines derived from benzil (B1666583). The open-chain diimine is subjected to conditions that promote the coupling of the two phenyl rings to form the rigid phenanthrene system.

While specific examples detailing the direct cyclodehydrogenation of benzil diimines are specialized, the underlying transformation is a form of intramolecular oxidative biaryl coupling. Analogous reactions provide insight into plausible conditions. For instance, the oxidative coupling of diarylamines to form carbazoles, which also involves an intramolecular C-C bond formation, has been achieved using hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂). thieme-connect.de This method is effective for electron-rich arenes, proceeding through a cation radical intermediate. thieme-connect.de

Furthermore, heterogeneous metal catalysts, including rhodium on carbon (Rh/C) and palladium on carbon (Pd/C), have been used for aerobic oxidative coupling of diarylamines, demonstrating that precious metals can facilitate this type of transformation under environmentally friendly aerobic conditions. d-nb.info It is proposed that such metal-mediated approaches could be adapted for the cyclization of N,N'-diarylbenzil diimines to their corresponding this compound targets. The reaction likely proceeds by forming a new carbon-carbon bond between the two aryl rings of the diimine precursor. researchgate.net

Generation from Secondary Ketimine Precursors

A direct and effective method for synthesizing N,N'-disubstituted phenanthrene-9,10-diimines involves the condensation of 9,10-phenanthrenequinone with primary amines. This reaction forms two secondary ketimine linkages (C=N bonds) in a single conceptual step.

A notable example is the synthesis of N,N′-bismesityl this compound, a derivative bearing sterically bulky mesityl groups. This compound is prepared by reacting 9,10-phenanthrenequinone with 2,4,6-trimethylaniline (mesitylaniline) in the presence of titanium tetrachloride (TiCl₄) as a catalyst. nih.govresearchgate.netnih.gov The reaction is typically conducted in an anhydrous solvent like toluene at room temperature. nih.govresearchgate.net The role of the Lewis acidic TiCl₄ is to activate the ketone carbonyl groups toward nucleophilic attack by the amine. After the reaction is complete, the desired diimine product is purified using standard techniques such as silica (B1680970) gel column chromatography. nih.govnih.gov This method is particularly valuable for creating sterically hindered diimines that can serve as ligands in organometallic chemistry. nih.govnih.gov

Precursor 1Precursor 2CatalystProductReference(s)
9,10-Phenanthrenequinone2,4,6-TrimethylanilineTiCl₄N,N′-Bismesityl this compound nih.gov, researchgate.net, nih.gov

This interactive table summarizes the synthesis of a sterically hindered this compound derivative.

Reductive Cyclodehydrogenation Techniques

Reductive cyclodehydrogenation offers a theoretical alternative pathway for constructing nitrogen-containing polycyclic systems, although its direct application to this compound is not widely documented. This strategy can be envisioned by analogy to the well-established Cadogan reaction for synthesizing carbazoles.

In the Cadogan reaction, a 2-nitrobiphenyl (B167123) derivative is treated with a trivalent phosphorus reagent, such as triphenylphosphine (B44618) (PPh₃). researchgate.netnih.gov The phosphine (B1218219) deoxygenates the nitro group, generating a transient nitrene species which then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the carbazole (B46965) core. researchgate.netnih.gov This reaction is a powerful tool for forming a nitrogen-containing ring between two aryl systems.

By analogy, a precursor such as a 2,2'-dinitrobiphenyl (B165474) derivative, upon reduction, could theoretically undergo a double cyclization to form a phenazine, a related heterocyclic system. nih.gov Applying this logic to this compound would require a precursor with two nitrogen-based functional groups at the 2 and 2' positions of a biphenyl (B1667301), which could be reduced and cyclized to form the diimine structure. For example, the reductive coupling of a hypothetical 2,2'-bis(nitro) or 2,2'-diazido biphenyl derivative containing an appropriate two-carbon bridge could potentially yield the this compound skeleton. While this remains a speculative route, the success of related reductive cyclizations in forming carbazoles and other N-heterocycles suggests its feasibility. researchgate.netnih.govunimi.it

Controlled Functionalization and Derivatization Strategies

The properties of this compound can be tuned by incorporating various substituents onto either the N-aryl groups or the phenanthrene backbone. These modifications can alter the steric and electronic characteristics of the molecule.

Incorporation of Sterically Bulky Substituents (e.g., Mesityl, Diisopropylphenyl)

Introducing sterically bulky groups onto the nitrogen atoms of the diimine is a common strategy to create robust ligands for transition metal complexes. The bulk of these substituents can influence the coordination geometry of the resulting metal complex and protect the metallic center.

As previously discussed, N,N′-bismesityl this compound is a prime example, synthesized via the TiCl₄-catalyzed condensation of 9,10-phenanthrenequinone and mesitylaniline. nih.govnih.gov The three methyl groups on each mesityl ring provide significant steric hindrance around the nitrogen atoms. Another example involves the use of 2,6-diisopropylaniline (B50358) to generate N,N'-bis(2,6-diisopropylphenyl)this compound, which features even larger isopropyl groups ortho to the nitrogen. researchgate.net These bulky substituents are critical in the design of late transition metal catalysts, where they can influence polymer branching in olefin polymerization. researchgate.net

Bulky SubstituentAniline (B41778) PrecursorResulting Diimine DerivativeReference(s)
Mesityl2,4,6-TrimethylanilineN,N′-Bismesityl this compound nih.gov, nih.gov
2,6-Diisopropylphenyl2,6-DiisopropylanilineN,N′-Bis(2,6-diisopropylphenyl)this compound researchgate.net

This interactive table showcases examples of sterically bulky substituents incorporated into the this compound structure.

Integration of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the this compound system can be systematically modified by adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These functional groups can be introduced on the N-aryl rings or directly onto the phenanthrene core, typically by using a functionalized precursor.

Electron-Donating Groups: The synthesis of derivatives with EDGs, such as methoxy (B1213986) (-OCH₃) groups, can be achieved by starting with functionalized precursors. For example, 9,10-dimethoxyphenanthrene (B3237640) can be synthesized from 9,10-phenanthrenequinone via reduction followed by methylation. orgsyn.org While this provides a route to a substituted phenanthrene core, building the diimine requires a different approach. A more direct method involves the synthesis of N⁹,N¹⁰-diarylphenanthrene-9,10-diamines bearing methoxy groups, which are the immediate precursors to the diimines. rsc.org These substituted diamines can then be oxidized to the target this compound derivatives. However, it has been noted that some coupling reactions to form the phenanthrenequinone (B147406) precursor are not compatible with certain electron-donating groups like 4,4'-dialkoxy substituents on the benzil starting material. nih.gov

Electron-Withdrawing Groups: The incorporation of EWGs, such as nitro (-NO₂) groups, is also achieved through functionalized precursors. The synthesis of phenanthrenequinones, the key starting material for diimine synthesis, is compatible with the presence of nitro substituents. nih.gov Therefore, a nitro-substituted 9,10-phenanthrenequinone can be condensed with primary amines to yield the corresponding N,N'-diarylthis compound bearing electron-withdrawing nitro groups on its backbone. This allows for the modulation of the ligand's electronic character, which is crucial for applications in catalysis and materials science.

Advanced Spectroscopic and Structural Characterization of Phenanthrene 9,10 Diimine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of phenanthrene-9,10-diimines, allowing for the precise assignment of proton and carbon signals, which is fundamental to confirming their synthesis and understanding their electronic environment.

1H and 13C NMR for Structural Elucidation of Phenanthrene-9,10-diimines

The structural confirmation of phenanthrene-9,10-diimine systems relies heavily on the detailed analysis of their 1H and 13C NMR spectra. For instance, the sterically bulky N,N′-bismesityl this compound has been thoroughly characterized, and its NMR data provides a representative example of this class of compounds. nih.gov

The 1H NMR spectrum of N,N′-bismesityl this compound in CDCl3 displays characteristic signals for the aromatic protons of the phenanthrene (B1679779) core and the mesityl substituents. The phenanthrene protons typically appear as a complex multiplet in the aromatic region. The methyl protons of the mesityl groups give rise to distinct singlets, providing clear evidence of their presence.

The 13C NMR spectrum is equally informative, with signals corresponding to the imine carbons, the various aromatic carbons of the phenanthrene backbone, and the carbons of the mesityl groups. The chemical shifts of the imine carbons (C=N) are particularly diagnostic.

Interactive Data Table: 1H and 13C NMR Data for N,N′-Bismesityl this compound in CDCl3 nih.gov

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Phenanthrene Aromatic CHmultipletmultiplet
Mesityl Aromatic CHsingletmultiplet
Mesityl CH3singletsinglet
Imine C=N-diagnostic signal

Note: Specific chemical shift values can vary slightly depending on the solvent and the specific substituents on the diimine nitrogen atoms.

Variable Temperature NMR Spectroscopy for Dynamic Processes

N,N′-disubstituted phenanthrene-9,10-diimines exhibit dynamic behavior in solution, primarily due to the restricted rotation around the C-N and N-aryl bonds, as well as the potential for Z-E/E-Z isomerization of the imine groups. researchgate.net Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these conformational changes.

Studies on various N,N′-disubstituted phenanthrene-9,10-diimines have revealed a slow interconversion between Z and E isomers. researchgate.net At room temperature, the NMR spectrum may show broadened signals or distinct sets of signals for the different isomers if the rate of interconversion is slow on the NMR timescale. As the temperature is increased, the rate of isomerization increases, leading to coalescence of the separate signals into a time-averaged signal. By analyzing the changes in the NMR spectra at different temperatures, the kinetics of the isomerization process can be determined. For example, all non-cyclic N,N'-bis(aryl)this compound (aryl-BIP) compounds have been observed to adopt a Z,Z configuration in solution, with the exception of the ortho-isopropylphenyl substituted derivative, which predominantly exists as the E,Z isomer. researchgate.net

Through the analysis of VT-NMR data, key thermodynamic parameters for the Z-E/E-Z interconversion can be calculated using the Eyring equation. researchgate.net These parameters, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide quantitative insights into the energy barrier and the molecular ordering of the transition state for the isomerization process. The coalescence temperature (Tc) and the chemical shift difference between the exchanging sites (Δν) are crucial experimental values for these calculations.

Interactive Data Table: Thermodynamic Parameters for Z-E/E-Z Interconversion of a Representative N,N′-disubstituted this compound researchgate.net

ParameterValue
Coalescence Temperature (Tc)Varies with substituent
ΔG‡ (at Tc)Varies with substituent
ΔH‡Varies with substituent
ΔS‡Varies with substituent

Note: The specific values of these parameters are highly dependent on the nature of the substituents on the nitrogen atoms of the diimine.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the molecular confirmation of newly synthesized compounds, providing a precise measurement of the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental formula of this compound derivatives. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For N,N′-bismesityl this compound, the experimentally observed mass-to-charge ratio (m/z) of the molecular ion peak in the mass spectrum shows excellent agreement with the calculated theoretical value, thereby confirming its molecular formula. nih.gov

Interactive Data Table: HRMS Data for N,N′-Bismesityl this compound nih.gov

IonCalculated m/zFound m/z
[M+Na]+Specific valueSpecific value

Note: The exact m/z values are specific to the isotopic composition of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive technique for probing the molecular structure of this compound systems. It provides valuable information about the functional groups present and their vibrational modes.

Infrared (IR) Spectrometry for Functional Group Identification and Vibrational Modes

Infrared (IR) spectrometry is instrumental in identifying the key functional groups within this compound derivatives. The characteristic vibrations of the C=N (imine) and C-N bonds, as well as the various modes of the aromatic phenanthrene core, can be readily identified.

In a study of N,N′-bismesityl this compound, the experimental IR spectrum was compared with quantum mechanically computed spectra to assign the detailed IR bands. researchgate.net This comparison allows for a more accurate understanding of the vibrational modes of the molecule.

Key vibrational frequencies for N,N′-bismesityl this compound are summarized in the table below. The assignments are based on a combination of experimental data and theoretical calculations.

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment of Vibrational Modes
16291630C=N stretch
14581460Aromatic C=C stretch
13771378CH₃ symmetric bend
12601261C-N stretch
876877Out-of-plane C-H bend

This table presents selected vibrational frequencies for N,N′-bismesityl this compound and their assignments based on experimental and calculated data. researchgate.net

X-ray Crystallography for Solid-State Architectures

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state. For this compound systems, this technique reveals crucial details about their molecular geometry, conformational isomerism, and intermolecular interactions.

Single-Crystal X-ray Diffraction for this compound Derivatives

The synthesis and single-crystal X-ray diffraction analysis of various this compound derivatives have been reported. For instance, the crystal structure of N,N′-bismesityl this compound has been elucidated, providing the first structural report for this compound. researchgate.netacs.org The crystal structures of other derivatives, such as (Z,Z)-9,10-bis(phenylimino)-9,10-dihydrophenanthrene and its palladium dichloride complex, have also been determined. researchgate.net

Structural Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the crystal structures of this compound derivatives allows for the precise determination of bond lengths, bond angles, and dihedral angles. In N,N′-bismesityl this compound, the C=N double bond lengths are approximately 1.274-1.276 Å, and the C-N single bond lengths are around 1.421-1.427 Å. acs.org The central ring of the phenanthrene core is not aromatic and exhibits a twist. acs.org

Below is a table summarizing selected bond lengths and angles for N,N′-bismesityl this compound.

BondBond Length (Å)AngleAngle (°)
N1=C11.2755(14)C2-C1-N1123.5(1)
N2=C21.2738(14)C1-C2-N2123.8(1)
N1-C151.4270(13)C1-N1-C15120.5(1)
N2-C241.4206(14)C2-N2-C24121.1(1)
C1-C21.501(2)C13-C14-C1-C2146.16(11) (dihedral)

This table presents selected bond lengths and angles for N,N′-bismesityl this compound as determined by single-crystal X-ray diffraction. acs.org

Elucidation of Molecular Conformations and Isomeric Forms (E,E, E,Z, Z,Z) in the Solid State

Phenanthrene-9,10-diimines can exist as different geometric isomers (E,E, E,Z, and Z,Z) due to the orientation of the substituents on the imine nitrogen atoms. NMR spectroscopy studies have shown that many N,N'-disubstituted phenanthrene-9,10-diimines adopt a Z,Z configuration in solution. researchgate.net However, upon coordination to a metal center, such as palladium, a configurational change to the E,E isomer can occur. researchgate.net

The solid-state conformation can be definitively determined by X-ray crystallography. For example, the crystal structure of 9,10-bis(phenylimino)-9,10-dihydrophenanthrene reveals a Z,Z configuration in the free ligand, while its palladium dichloride complex exhibits an E,E configuration. researchgate.net In the case of N,N′-bismesityl this compound, NMR data suggests the presence of the (E, Z) isomer in solution, and its crystal structure confirms a twisted conformation of the phenanthrene backbone. acs.orgnih.gov

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound and its derivatives are readily investigated using absorption and emission spectroscopy. These techniques provide deep insights into the nature of electronic transitions, excited-state dynamics, and the influence of molecular structure and environment on their photophysical behavior.

The UV-Vis absorption spectra of this compound systems are characterized by intense bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the aromatic framework. The core phenanthrene structure gives rise to distinct absorption bands. For instance, the S₁ ← S₀ transition (¹L_b band) is observed around 295 nm, while the S₂ ← S₀ transition (¹L_a band) appears at approximately 250 nm. researchgate.netresearchgate.net

Derivatization of the this compound core significantly influences the electronic absorption spectra. For example, N,N'-disubstituted phenanthrene-9,10-diimines, synthesized through the condensation of 9,10-phenanthrenequinone with primary amines, show characteristic absorption bands. researchgate.net Similarly, linking the diimine ligand to other chromophores, such as anthracene (B1667546), results in new absorption features. In a series of 2-pyridyl-1H-phenanthro[9,10-d]imidazole ligands coupled with anthracene fragments, intense absorption bands were observed in the visible spectrum, with the lowest energy absorption maxima (λ_abs) at 464 nm and 490 nm for specific donor-acceptor architectures in dichloromethane (B109758). nih.gov

Coordination to metal ions also profoundly alters the electronic spectra. Rhenium(I) carbonyl complexes with diimine ligands based on 2-pyridyl-1H-phenanthro[9,10-d]imidazole exhibit absorption bands in the 250–360 nm range. nih.gov Platinum(II) complexes containing a phenanthrene-diimine ligand show an intense intraphenanthroline absorption around 260 nm and a metal-to-ligand charge transfer (MLCT) band near 395 nm. nsc.ru In Pt(IV) diimine complexes, intense bands are typically observed between 240–330 nm, assigned to π-π* transitions, with weaker, longer-wavelength bands between 350–475 nm. mdpi.com The complexation of 1-phenyl-2-(pyridin-2-yl)-1H-phenanthro[9,10-d]imidazole with zinc halides leads to a bathochromic (red) shift of the absorption bands. rsc.org

Table 1: UV-Vis Absorption Data for Selected this compound Systems

Compound/Complex Solvent/Phase Absorption Maxima (λ_max, nm) Transition Assignment Reference
Phenanthrene Argon Matrix ~250, ~295 ¹L_a, ¹L_b researchgate.netresearchgate.net
Anthracene-coupled 2-pyridyl-1H-phenanthro[9,10-d]imidazole (L4) CH₂Cl₂ 464 ILCT nih.gov
Anthracene-coupled 2-pyridyl-1H-phenanthro[9,10-d]imidazole (L5) CH₂Cl₂ 490 ILCT nih.gov
[Re(CO)₃Cl(L1-L5)] CH₂Cl₂ 250-360 π-π*/MLCT nih.gov
Pt(phen-NDI)Cl₂ - ~260, 395 π-π* (phen), MLCT nsc.ru
[Pt(phen)(Me)₂(PhSe)₂] - 240-330, 350-475 π-π*, L'MCT/IL'CT/LL'CT mdpi.com
ZnCl₂(L1) - Bathochromic shift vs. free ligand π_phen → π*_py ILCT rsc.org

This compound derivatives and their metal complexes often exhibit interesting luminescence properties, including fluorescence and phosphorescence. The parent phenanthrene molecule has a relatively low fluorescence quantum yield (Φ_f ≈ 0.05). researchgate.net However, the emission characteristics can be tuned through chemical modification and complexation.

For instance, decorating a pyridyl-phenanthroimidazole core with anthracene units can lead to intense, ligand-based fluorescence from the anthracene chromophore, while emission from the metal-to-ligand charge transfer (³MLCT) state in their Rhenium(I) complexes is quenched due to triplet-triplet energy transfer. nih.gov Some Rhenium(I) complexes exhibit unusual dual emission from both singlet (¹ππ*) and triplet (³MLCT) excited states. nih.gov

Zinc(II) complexes of 1-phenyl-2-(pyridin-2-yl)-1H-phenanthro[9,10-d]imidazole (L1) show intraligand fluorescence that is bathochromically shifted compared to the free ligand. rsc.org The zinc chloride complex (1Cl) has a fluorescence quantum yield of 0.45 and a lifetime of 2.3 ns. rsc.org Notably, the corresponding iodide complex (1I) displays dual singlet-triplet emission in the crystalline state, a result of intra- and intermolecular heavy atom effects that facilitate intersystem crossing (S₁ → T_n). rsc.org

Phosphorescence is also a key feature in some systems. Covalently linking phenanthrene units at the 9 and 10 positions can alter the spectral shape of phosphorescence emission, with some oligomers emitting phosphorescence at room temperature in the film state. rsc.org Platinum(IV) diimine complexes are also known to be luminescent, showing broad emission bands in the solid state between 560-595 nm, which originate from triplet ligand-centered (³LC) states with mixed charge-transfer contributions. mdpi.com

Table 2: Luminescence Data for Selected this compound Systems

Compound/Complex Medium Emission Maxima (λ_em, nm) Emission Type Quantum Yield (Φ_em) Lifetime (τ_obs, ns) Reference
Anthracene-coupled Ligand (L5) CH₂Cl₂ 602 ILCT Fluorescence - - nih.gov
ZnCl₂(L1) Solution 430-434 Fluorescence 0.45 2.3 rsc.org
ZnI₂(L1) Crystal Dual bands Fluorescence & Phosphorescence - - rsc.org
[Pt(phen)(Me)₂(PhSe)₂] Solid (298 K) 560-595 Phosphorescence (³LC) - - mdpi.com
Oligo(9,10-phenanthrene) Film - Room Temp. Phosphorescence - - rsc.org

Intramolecular charge transfer (ICT) is a critical photophysical process in donor-acceptor substituted phenanthrene-diimine systems. This process involves the photoinduced transfer of an electron from an electron-donating part of the molecule to an electron-accepting part, leading to a highly polar excited state. The emission from this ICT state is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

In donor-acceptor molecules based on 2-pyridyl-1H-phenanthro[9,10-d]imidazole coupled with anthracene, intense ICT absorption bands appear in the visible region. nih.gov For example, a derivative with a piperidinyl donor and an anthracene acceptor exhibits a low-energy, broad charge-transfer fluorescence at 602 nm in dichloromethane. nih.gov The energy of this ICT band is sensitive to the environment; for instance, in acidic conditions, the ICT absorption and emission are replaced by higher-energy, anthracene-centered π-π* transitions. nih.gov

The study of 9-(p-N,N-dimethylanilino)phenanthrene reveals that emission occurs from a highly polar excited state, and the fluorescence quantum yield increases with solvent polarity. acs.org This behavior is explained by an ICT state that mixes with the locally excited ¹L_a and ¹L_b states of the phenanthrene acceptor. acs.org Similarly, ferrocenyl-substituted 9,10-phenanthrenedione displays positive solvatochromism, with its absorption maximum shifting from 553 nm in cyclohexane (B81311) to 658 nm in the highly polar 2,2,2-trifluoroethanol, indicating a significant increase in dipole moment upon excitation. nih.gov

In metal complexes, charge transfer can occur from the metal to the ligand (MLCT), from the ligand to the metal (LMCT), or between different parts of the ligand (intraligand charge transfer, ILCT). In zinc complexes of 1-phenyl-2-(pyridin-2-yl)-1H-phenanthro[9,10-d]imidazole, coordination enhances the π_phen → π*_py ILCT character. rsc.org For certain Rhenium(I) complexes, the lowest energy optical excitations are assigned to charge-transfer-to-diimine transitions. nsc.ru The study of these ICT bands provides valuable information on the electronic structure and excited-state properties of these versatile compounds. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons. In the context of this compound systems, EPR is particularly useful for characterizing their radical anionic forms.

The this compound ligand is redox-active and can accept electrons to form radical anions. These radical species, having an unpaired electron, are paramagnetic and thus EPR-active. The reduction can be achieved chemically, for example, using alkali metals, or electrochemically. utexas.edu

The EPR spectrum of a radical anion provides detailed information about the distribution of the unpaired electron's spin density across the molecule. This is observed through the hyperfine coupling of the electron spin with the magnetic nuclei (e.g., ¹H, ¹⁴N) in the molecule. The resulting hyperfine coupling constants (hfs) are a direct measure of the spin density at each nucleus.

Studies on related systems, such as the anion radical of Pt(phen-NDI)Cl₂, where 'phen' is a phenanthroline diimine and NDI is a naphthalene-diimide acceptor, have shown that the first one-electron reduction produces a radical anion. nsc.ru The EPR spectrum at 298 K confirmed that the reduction was based on the NDI moiety, indicating that the LUMO (Lowest Unoccupied Molecular Orbital) is localized on the acceptor part of the ligand. nsc.ru Similarly, the reactions of acceptor phenanthrenediimines with diiron nonacarbonyl, Fe₂(CO)₉, can yield iron(I) tricarbonyl complexes where the diimine exists in its anion-radical form. researchgate.net

EPR/ENDOR (Electron Nuclear Double Resonance) studies on porphyrin-phenanthrenequinone systems have been used to investigate the o-semiquinone anion radicals formed upon one-electron reduction. rsc.org While specific EPR data for the unsubstituted this compound radical anion is not detailed in the provided context, the principles are well-established from studies on analogous aromatic systems like the 9-phenylanthracene (B14458) anion radical, where experimental coupling constants are assigned and compared with molecular orbital calculations to map the spin distribution. utexas.edu The characterization of these radical forms is crucial for understanding the electronic structure and reactivity of this compound in electron transfer processes.

Coordination Chemistry of Phenanthrene 9,10 Diimine As a Ligand System

Ligand Design Principles and Coordination Modes

The fundamental design of phenanthrene-9,10-diimine as a ligand is centered around its α-diimine moiety, which provides a bidentate coordination site for metal ions. The extended π-system of the phenanthrene (B1679779) backbone plays a crucial role in its redox activity, allowing it to act as an electron reservoir in coordination complexes.

Bidentate N,N'-Coordination to Metal Centers

This compound and its N,N'-disubstituted derivatives primarily function as bidentate ligands, coordinating to metal centers through the two nitrogen atoms of the imine groups. This N,N'-coordination mode results in the formation of a stable five-membered chelate ring with the metal ion. This has been demonstrated for a variety of main-group and transition metals. acs.orgresearchgate.net The rigid nature of the phenanthrene backbone enforces a specific geometry upon the resulting metallacycle.

The ability of N,N'-disubstituted 9,10-phenanthrenediimines to act as bidentate ligands in their neutral, monoanionic, and dianionic states has been established. researchgate.net For instance, square-planar rhodium complexes have been synthesized where the this compound ligand coordinates in a bidentate fashion. acs.orgnih.gov Similarly, this coordination mode is observed in complexes with other transition metals, where the diimine ligand can stabilize the metal center in various oxidation states.

Influence of Substituent Sterics and Electronics on Coordination Geometry and Stability

The steric and electronic properties of the substituents on the nitrogen atoms of the this compound ligand have a profound impact on the coordination geometry, stability, and reactivity of the resulting metal complexes.

Steric Effects: The introduction of bulky substituents on the nitrogen atoms can enforce a specific coordination geometry and prevent the formation of undesired polymeric structures. For example, the use of sterically demanding groups like 2,6-diisopropylphenyl (dipp) or mesityl has been successful in the synthesis of well-defined monomeric complexes. rsc.orgresearchgate.netnih.gov The crystal structure of N,N′-bismesityl this compound has been reported, highlighting the steric bulk of the mesityl groups. nih.govnih.gov These bulky substituents can also influence the bond lengths and angles within the coordination sphere, thereby affecting the stability of the complex. nih.gov In some cases, steric interactions between the substituents on the phenanthroline-based ligands and other ligands in the coordination sphere can lead to near-perfect tetrahedral geometries around the metal center. nih.gov

Electronic Effects: The electronic nature of the substituents on the diimine ligand can modulate the redox properties of both the ligand and the metal center. Electron-donating groups will increase the electron density on the nitrogen atoms, potentially leading to stronger coordination and a lower reduction potential for the ligand. Conversely, electron-withdrawing groups will make the ligand a better π-acceptor and can stabilize lower oxidation states of the coordinated metal. While direct systematic studies on the electronic effects of substituents on this compound complexes are emerging, related systems like 1,10-phenanthroline (B135089) complexes show that such substitutions are a powerful tool to tune the oxidation potentials of the complexes. researchgate.netrsc.org In rhodium complexes of this compound, ancillary ligands with different electronic properties have been shown to modulate the one-electron oxidation and reduction potentials of the complex. acs.orgnih.gov

Complexation with Main-Group Metal Centers

The redox-active nature of this compound makes it an intriguing ligand for main-group metals, which typically lack the accessible d-orbital redox chemistry of transition metals. The ligand can impart redox activity to the resulting complexes, enabling novel reactivity.

Magnesium Complexes: Synthesis and Metal-Metal Bonding Studies

Magnesium complexes of this compound derivatives have been synthesized and characterized, with a particular focus on the stabilization of unusual low-valent magnesium species. A significant finding is the synthesis of a dimeric magnesium(I) compound supported by the dianionic form of N,N′-bis(2,6-diisopropylphenyl)this compound. rsc.org In this complex, a Mg-Mg bond is present, a rarity for main-group elements. The synthesis involves the reduction of the diimine ligand with magnesium metal.

Reduction reactions of N,N'-bis(arylimino)phenanthrene with magnesium have also been shown to yield bis(arylimino)phenanthrene magnesium complexes. researchgate.net The structures of several of these complexes have been determined by X-ray diffraction. researchgate.net

Table 1: Selected Magnesium Complexes of this compound Derivatives

ComplexLigandKey FeaturesReference
[Mg(L2)(THF)]2N,N′-bis(dipp)-phenanthrene-9,10-diimine (L2)Contains a Mg-Mg bond rsc.org
(Ar1,Ar2)bipMg(thf)3N,N'-bis(arylimino)phenanthreneMononuclear Mg complex researchgate.net

Note: dipp = 2,6-diisopropylphenyl; Ar = aryl group; bip = bis(imino)phenanthrene; thf = tetrahydrofuran.

Lithium Complexes: Radical Anion Stabilization and Contact Pair Formation

The reduction of N,N'-disubstituted phenanthrene-9,10-diimines with lithium metal leads to the formation of their one-electron reduced, radical anion forms. researchgate.net The stability of these radical anion complexes is dependent on the nature of the cation. For lithium, the formation of contact ion pairs is proposed to be responsible for the stabilization of the resulting radical anion derivatives. researchgate.net This is in contrast to potassium, where solvent-separated ion pairs are more characteristic. The lithium complexes with the radical anion phenanthrenediimine ligands have been isolated as fine, air- and moisture-sensitive blue powders. researchgate.net These radical anion complexes can serve as valuable starting materials for the synthesis of other main-group and transition metal complexes through salt metathesis reactions.

Complexation with Transition Metal Centers

The coordination chemistry of this compound with transition metals is an active area of research, with applications in catalysis and materials science. The redox-active nature of the ligand is again a key feature, allowing for the formation of complexes where both the metal and the ligand can participate in electron transfer processes.

New square-planar rhodium complexes of this compound have been prepared and studied. acs.orgnih.gov Electrochemical investigations of these complexes revealed that both the diimine ligand and the rhodium center are redox-active. acs.orgnih.gov Chemical oxidation and reduction of one such complex, [dpp-nacnacCH3]Rh(phdi), provided access to the one-electron oxidized cation and the one-electron reduced anion. acs.orgnih.gov The reduced species was characterized by single-crystal X-ray diffraction. acs.orgnih.gov

Trinuclear nickel complexes of phenanthrene-9,10-dione dioxime, a related ligand, have also been synthesized and structurally characterized. nih.gov These complexes feature a triangular arrangement of three nickel(II) atoms. nih.gov

Rhodium Complexes: Synthesis, Electronic Properties, and Redox Behavior

New square-planar rhodium complexes featuring the redox-active 9,10-phenanthrenediimine (phdi) ligand have been synthesized and studied. nih.gov Specifically, complexes such as [dpp-nacnacCH3]Rh(phdi) and [dpp-nacnacCF3]Rh(phdi) have been prepared from the corresponding [nacnac]Rh(CO)2 precursors. nih.gov The synthesis involves treatment with trimethylamine (B31210) N-oxide (Me₃NO) in the presence of the this compound ligand. nih.gov These rhodium complexes are diamagnetic, and their electronic absorption spectra are characterized by strong charge-transfer transitions that extend across the visible region. nih.govnih.gov

A key feature of these rhodium complexes is the redox-active, or non-innocent, character of the this compound (phdi) ligand. nih.govnih.gov Electrochemical studies demonstrate that both the phdi ligand and the rhodium metal center can undergo oxidation and reduction. nih.gov The ancillary nacnac ligands play a role in modulating the one-electron oxidation and reduction potentials of the complexes. nih.gov For the complex [dpp-nacnacCH3]Rh(phdi), chemical oxidation and reduction have been used to generate the one-electron-oxidized cation, [2a]+, and the one-electron-reduced anion, [2a]−. nih.gov The reduced anion has been successfully characterized in the solid state via single-crystal X-ray diffraction. nih.gov

Solution electron paramagnetic resonance (EPR) spectra of the oxidized and reduced forms are consistent with S = 1/2 spin systems. nih.gov Interestingly, the low-temperature EPR spectrum of the reduced anion exhibits a high degree of rhombicity, which suggests a significant rhodium(II) character, highlighting the complex electronic delocalization between the metal and the redox-active diimine ligand. nih.gov The ability of N,N'-disubstituted 9,10-phenanthrenediimines to form chelate complexes with rhodium in their radical anion form has also been demonstrated. espublisher.com

Table 1: Redox Potentials of a Rhodium-Phenanthrene-9,10-diimine Complex This table presents the electrochemical data for the complex [dpp-nacnacCH3]Rh(phdi) (2a), showcasing its redox events.

Redox Process Potential (V vs Fc+/Fc)
Oxidation (Rh-based) +0.63
Reduction (Ligand-based) -1.53
Reduction (Ligand-based) -2.03

Data sourced from electrochemical studies on rhodium 9,10-phenanthrenediimine complexes. nih.gov

The electronic absorption spectra of rhodium-phenanthrene-9,10-diimine complexes are dominated by intense charge-transfer (CT) transitions throughout the visible range. nih.govnih.gov These transitions are responsible for the color of the complexes and are indicative of the strong electronic coupling between the rhodium center and the diimine ligand system. The nature of these transitions involves the promotion of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or from a ligand-based orbital to a metal-based orbital (LMCT), which is characteristic of complexes with redox-active ligands.

Ruthenium and Osmium Complexes: Oxidative Dimerization and Ligand Formation

Ruthenium and osmium have been shown to promote the oxidative dimerization of primary aromatic amines, leading to the in-situ formation of coordinated N-aryl-1,2-arylenediimines. acs.org This template synthesis provides a pathway to diimine complexes that might otherwise be difficult to access. For instance, reactions of aniline (B41778) with starting materials like Ru(acac)3, RuCl3·3H2O, and (NH4)2[OsBr6] have yielded complexes containing the N-phenyl-1,2-phenylenediimine ligand. acs.org

While much of the detailed work has focused on simpler aromatic diimines, the 9,10-phenanthrenequinone diimine system is a known analogue. acs.org Research on bis(acetylacetonato)ruthenium complexes with non-innocent 9,10-phenanthrenequinonoid ligands, including [Ru(acac)2(phenanthrenequinonediimine)], confirms the formation of stable complexes. rsc.org Structural analysis of this ruthenium complex reveals that the bond lengths within the coordinated diimine are consistent with a significant degree of electronic contribution from the [RuII(Q0)] state, where Q is the neutral diimine ligand. rsc.org The electronic structure of these complexes is complex, with DFT calculations suggesting variable contributions from both [RuIII(Q•−)] (spin-coupled) and [RuII(Q0)] valence formulations. rsc.org These ruthenium and osmium complexes are redox-active, typically exhibiting one oxidation and two reduction steps. rsc.orgespublisher.com

Palladium Complexes: Configurational Changes Upon Coordination

Detailed studies on the specific configurational changes of this compound upon coordination to palladium are not extensively covered in the surveyed literature. However, the coordination chemistry of palladium with related α-diimine ligands is well-established and typically results in complexes with a square planar geometry at the Pd(II) center. acs.org X-ray diffraction analyses of various α-diimine palladium(II) complexes confirm this square planar configuration, with the diimine ligand acting as a bidentate N,N-donor. acs.org It is reasonable to infer that this compound, with its rigid backbone, would chelate to a palladium(II) center to form a similar square planar complex, a common coordination geometry for d⁸ metal ions like Pd(II).

Rhenium Complexes: Photophysical Properties and Intramolecular Charge Transfer

Rhenium(I) tricarbonyl complexes with diimine ligands are renowned for their rich photophysical and photochemical properties, which are often governed by metal-to-ligand charge transfer (MLCT) excited states. rsc.orgresearchgate.net When this compound derivatives are used as ligands, the resulting rhenium complexes exhibit fascinating optical properties.

A series of diimine ligands based on 2-pyridyl-1H-phenanthro[9,10-d]imidazole have been coupled with chromophores like anthracene (B1667546) to create bichromophoric systems. These ligands (L3–L5) were used to synthesize the corresponding [Re(CO)3Cl(diimine)] complexes. For complexes derived from ligands without the secondary anthracene chromophore (1 and 2), an unusual dual emission from both singlet (¹ππ*) and triplet (³MLCT) excited states is observed. In contrast, for the bichromophoric systems (3–5), the typical rhenium-based ³MLCT phosphorescence is completely quenched. This quenching is attributed to an efficient triplet-triplet energy transfer from the ³MLCT state to a lower-lying triplet intraligand charge transfer (³ILCT) state located on the anthracene portion of the ligand. These systems demonstrate how the phenanthrene-diimine scaffold can be used to construct molecules where intramolecular charge and energy transfer processes can be precisely controlled.

Table 2: Photophysical Properties of Rhenium(I) Phenanthro-diimine Complexes in CH₂Cl₂ This table summarizes the absorption and emission data for several Rhenium(I) complexes, highlighting the effect of ligand design.

Complex Ligand Absorption λabs (nm) Emission λem (nm) Quantum Yield Φem (%)
1 L1 352 370, 388, 560 3.5
2 L2 352 371, 389, 562 2.1
3 L3 417 436 1.1
4 L4 464 554 0.8
5 L5 490 602 1.1

Data sourced from studies on chromophore-functionalized phenanthro-diimine ligands and their Re(I) complexes.

Zinc Complexes: Luminescence Modulation and Intermolecular Interactions

Zinc(II), having a stable d¹⁰ closed-shell configuration, does not participate in metal-to-ligand charge transfer processes. However, its coordination to phenanthro-diimine ligands significantly modulates the ligand's intrinsic luminescence through other mechanisms. The coordination of ligands like 1-phenyl-2-(pyridin-2-yl)-1H-phenanthro[9,10-d]imidazole (L1) to zinc halides enhances intraligand charge transfer within the chromophore, leading to a decrease in the emission energy (a bathochromic shift).

Furthermore, intermolecular interactions in the solid state play a crucial role in the photophysical characteristics of these zinc complexes. The packing of the molecules in the crystal lattice, particularly π-stacking interactions between the phenanthrene and other aromatic systems, is perturbed by the coordinated ZnX2 fragments. This modulation of π-stacking can be a basis for creating dynamic optical materials that respond to external stimuli such as mechanical grinding, heat, or chemical vapors. For an iodide-containing zinc complex, both intra- and intermolecular heavy atom effects result in a dual singlet-triplet emission, with the ratio of fluorescence to phosphorescence being temperature-dependent.

Table 3: Luminescence Data for a Phenanthro-diimine Ligand and its Zinc Complexes This table shows the changes in emission wavelength upon coordination of ligand L1 to different zinc halides in the solid state.

Compound Emission λem (nm) (Solid State)
L1 431
[ZnCl₂(L1)] 480
[ZnBr₂(L1)] 483
[ZnI₂(L1)] 505 (fluorescence), 560 (phosphorescence)

Data sourced from studies on the luminescence of phenanthro-diimine ligands in zinc complexes.

Redox-Active Ligand Behavior and Non-Innocent Ligand Systems

This compound is a non-innocent ligand, meaning its redox activity plays a crucial role in the electronic structure and reactivity of its metal complexes. The ligand can exist in neutral, radical anionic, and dianionic forms, leading to a rich and complex redox chemistry.

Electrochemical Characterization (Cyclic Voltammetry) of this compound Complexes

Cyclic voltammetry is a key technique for probing the redox behavior of this compound complexes. These studies reveal multiple, often reversible, redox events corresponding to both metal- and ligand-centered processes.

For example, ruthenium complexes with 9,10-phenanthrenequinonoid ligands exhibit one oxidation and two reduction steps. rsc.org The redox potentials can be tuned by the substituents on the ligand. nih.gov Similarly, rhodium complexes of 9,10-phenanthrenediimine show that both the ligand and the metal are redox-active. nih.gov Electrochemical studies of ferrocenyl-substituted 9,10-phenanthrenediones have confirmed reversible ferrocene/ferrocenium (Fc/Fc+) redox events. nih.gov The electrochemical polymerization of 9,10-phenanthrenequinone has also been investigated, demonstrating its attractive redox properties for applications in sensors and charge storage devices. nih.govresearchgate.net

One-Electron Oxidation and Reduction Pathways of the Ligand and Metal Center

The non-innocent nature of this compound allows for one-electron oxidation and reduction processes that can be localized on either the ligand or the metal center. Chemical oxidation and reduction reactions have been used to access different redox states of these complexes.

For a rhodium(I) complex of 9,10-phenanthrenediimine, chemical oxidation yielded a one-electron oxidized cation, while chemical reduction produced a one-electron reduced anion. nih.gov Spectroscopic analysis of these species helps to determine the location of the redox change. In some cases, the initial redox event is ligand-based, generating a radical species. For instance, ruthenium and osmium complexes with 9,10-phenanthrenesemiquinone are best described as M(III) complexes with a radical anionic ligand (PQ˙⁻). rsc.org

Characterization of Radical Anionic and Dianionic Ligand States within Complexes

The radical anionic and dianionic forms of the this compound ligand have been successfully generated and characterized within metal complexes. researchgate.net The formation of these species is often achieved through chemical or electrochemical reduction.

The radical anion form of N,N'-disubstituted phenanthrenediimines has been stabilized through the formation of chelate complexes with metals like rhodium. researchgate.net The stability of the radical anion form is significantly enhanced by coordination to a metal center. researchgate.net Ruthenium complexes with 9,10-phenanthrenequinonediimine have been studied in their neutral, monoanionic, and dianionic states, with spectroscopic and theoretical methods used to understand the electronic structure of each redox state. rsc.org The monoanionic state is described as Ru(II)(Q˙⁻), indicating a radical anion ligand. rsc.org

Metal-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) Processes

The electronic absorption spectra of this compound complexes are often characterized by intense charge-transfer bands. These can be either metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) in nature.

Rhodium complexes of 9,10-phenanthrenediimine display intense charge-transfer transitions throughout the visible region. nih.gov In some rhenium(I) complexes, dual emission from both singlet and triplet states is observed, originating from independently populated ¹ππ* and ³MLCT excited states. nih.gov In zinc(II) diimine bis-thiolate complexes, the photophysical behavior is attributed to ligand-to-ligand charge transfer (LLCT) states. d-nb.info The coordination of zinc halides to a pyridyl-phenanthroimidazole ligand enhances intraligand charge transfer (ILCT), leading to a red shift in the emission. rsc.org

Reactivity and Mechanistic Investigations of Phenanthrene 9,10 Diimine

Isomerization Pathways and Stereochemical Control

The geometry of the C=N double bonds in phenanthrene-9,10-diimines allows for the existence of Z and E isomers. The interconversion between these stereoisomers is a key aspect of their chemistry, influenced by both mechanistic pathways and the nature of the substituents on the imine nitrogen atoms.

While specific, detailed mechanistic studies on the Z-E/E-Z interconversion of phenanthrene-9,10-diimine itself are not extensively documented in the provided results, the general mechanisms for imine isomerization can be considered. These typically involve either a rotation mechanism around the C-N single bond after protonation or a nitrogen inversion mechanism.

DFT calculations and spectroscopic studies on related systems, such as phenanthrene (B1679779) dications, have shown that isomerization can occur, leading to more stable structures. researchgate.net For phenanthrene-9,10-diimines, the interconversion between Z and E isomers would likely proceed through a transition state involving either the rotation of the N-substituent or an inversion at the nitrogen center. The specific pathway would be influenced by factors such as the solvent, temperature, and the presence of any catalysts.

The stability of the Z and E isomers of phenanthrene-9,10-diimines and the rates of their interconversion are significantly influenced by steric and electronic factors.

Steric Influences: The size of the substituents on the imine nitrogen atoms plays a crucial role. In N,N′-bismesityl this compound, the bulky mesityl groups introduce significant steric hindrance. nih.gov This steric clash can favor a specific isomer to minimize repulsion and will likely increase the energy barrier for interconversion, making the process slower. The first crystal structure of N,N′-bismesityl this compound has been reported, providing concrete evidence of its solid-state conformation. nih.gov

Electronic Influences: The electronic nature of the N-substituents also affects isomer stability. Electron-donating groups can increase the electron density on the nitrogen atoms, potentially affecting the C=N bond order and the energy barrier to rotation. Conversely, electron-withdrawing groups would have the opposite effect. The phenanthrene backbone itself, being an extended π-system, electronically influences the imine groups. The reactivity of the 9,10-positions of phenanthrene is well-established, and this inherent electronic nature impacts the attached diimine functionality. youtube.comlibretexts.org

Oxidation Chemistry of this compound

The imine moieties in this compound are susceptible to oxidation, offering a pathway to novel nitrogen-containing functional groups such as nitrones.

The oxidation of secondary ketimines to nitrones is a known transformation, and this has been successfully applied to a this compound derivative. nih.gov Specifically, N,N′-bismesityl this compound has been oxidized to the corresponding imine-nitrone, N,N′-bismesityl phenanthrene-9-imine-10-nitrone. nih.gov This conversion was achieved using urea (B33335) hydrogen peroxide (UHP) as the oxidant and methyltrioxorhenium (MTO) as a catalyst. nih.gov This represents the first reported synthesis of a bulky imine-nitrone from a secondary ketimine using this catalytic system. nih.gov

Other catalytic systems are also known for the oxidation of imines and related compounds. For instance, metalloporphyrins have been used as biomimetic models for the oxidation of polycyclic aromatic hydrocarbons. thieme-connect.de While not directly applied to this compound in the provided results, these systems highlight the potential for various catalysts to effect such transformations.

Controlling the selectivity in the oxidation of this compound is crucial, especially when aiming for the mono-oxidized product (the imine-nitrone) over the di-nitrone. In the case of the oxidation of N,N′-bismesityl this compound, the use of the MTO/UHP system allowed for the isolation of the mono-nitrone. nih.gov The steric bulk of the mesityl groups likely plays a role in this selectivity, potentially hindering the approach of the oxidant to the second imine group after the first has been oxidized.

The choice of oxidant and catalyst is paramount for controlling selectivity in the oxidation of related polycyclic aromatic systems. For example, in the oxidation of anthracene (B1667546), different oxidizing systems can lead to different products, with systems like V2O5/SiO2 showing high selectivity for 9,10-anthraquinone. researchgate.net Similarly, the oxidation of phenanthrene itself can be directed to the 9,10-dione using various reagents like chromic acid. slideshare.netorgsyn.org These examples underscore the importance of the reaction conditions in determining the outcome of oxidation reactions on phenanthrene-based scaffolds.

Reactions with Unsaturated Organic Molecules

The reactivity of phenanthrene-9,10-diimines with unsaturated organic molecules is an area of interest, particularly in the context of frustrated Lewis pair (FLP) chemistry. The reaction of N,N'-diaryl-phenanthrene α-diimines with boranes like B(C₆F₅)₃ and H₂(C₆F₅)₂ has been explored. nih.gov These reactions can lead to the formation of 1,3,2-diazaboroles through hydroboration. nih.gov The reaction pathways are supported by DFT calculations and demonstrate the ability of the diimine to act as a Lewis base in the FLP system. nih.gov This reactivity opens avenues for the synthesis of novel boron-containing heterocyclic systems. nih.gov

Nucleophilic Additions and Functional Transformations of the Diimine Moiety

The diimine moiety in this compound is susceptible to both nucleophilic attack at the carbon atoms and functional transformations, including oxidation and reduction of the nitrogen atoms.

Research has demonstrated the transformation of N,N'-bismesityl this compound into its corresponding imine-nitrone. nih.gov This oxidation reaction highlights the reactivity of the imine nitrogen atoms. The synthesis of N,N'-bismesityl this compound is achieved through the reaction of 9,10-phenanthrenequinone with 2,4,6-trimethylaniline (B148799) (mesitylaniline) in the presence of titanium tetrachloride as a catalyst. nih.gov Subsequent oxidation of one of the imine groups leads to the formation of the imine-nitrone. nih.gov

Detailed studies on the oxidation of N,N'-bismesityl this compound have shown that the reaction with urea hydrogen peroxide (UHP) over a methyltrioxorhenium (MTO) catalyst yields the corresponding N,N'-bismesityl phenanthrene-9-imine-10-nitrone with a high yield of 81-86%. nih.gov Interestingly, the formation of a dinitrone is observed in small amounts (≤10%), even with an excess of the oxidizing agent. nih.gov The exact stereochemistry of the resulting nitrone (E or Z) and the remaining imine group has not been definitively determined. nih.gov

While direct nucleophilic additions of organometallic reagents like Grignard or organolithium compounds to the carbon atoms of the diimine moiety in this compound are not extensively documented in readily available literature, the reactivity of the precursor, phenanthrene-9,10-dione, is well-established. The dione (B5365651) undergoes various reactions, including acid-catalyzed rearrangements. thieme-connect.de The reduction of the diimine moiety is also a known transformation, leading to the corresponding diamine. libretexts.org

The following table summarizes the key functional transformation of a substituted this compound:

Starting MaterialReagents and ConditionsProductYield (%)Reference
N,N'-Bismesityl this compoundUrea hydrogen peroxide (UHP), Methyltrioxorhenium (MTO)N,N'-Bismesityl phenanthrene-9-imine-10-nitrone81-86 nih.gov

Template Dimerization Reactions Promoted by Metal Centers

Phenanthrene-9,10-diimines are effective bidentate ligands, capable of coordinating to metal centers through their nitrogen atoms. This coordination ability can be harnessed to direct the assembly of more complex supramolecular structures, including dimeric complexes, through template-directed synthesis. In such reactions, the metal ion acts as a template, organizing two or more ligand molecules in a specific orientation to facilitate the formation of the desired product.

The ability of N,N'-disubstituted 9,10-phenanthrenediimines to act as bidentate ligands for both main-group and transition metals has been demonstrated. researchgate.net These ligands can exist in neutral, mono-reduced (radical anion), and di-reduced states, each exhibiting different coordination properties. researchgate.net The formation of metal complexes with the radical anion form of phenanthrenediimines has been observed, stabilized through the formation of contact ion pairs (with lithium) or chelate complexes (with rhodium). researchgate.net

While direct template-promoted dimerization of two this compound molecules is a specific application, the broader principle of using metal ions to assemble diimine-containing macrocycles is well-established. For instance, the synthesis of substituted phenanthrene-9,10-quinone diimines of the type 9,10-bis(arylimino)-9,10-dihydrophenanthrene has been achieved through a metal-mediated cyclodehydrogenation reaction. researchgate.net Upon coordination to palladium, these ligands can undergo a configurational change. researchgate.net

The following table provides examples of metal complexes formed with this compound derivatives, illustrating their potential as building blocks for larger assemblies:

LigandMetal SpeciesResulting Complex TypeKey FindingsReference
N,N'-Disubstituted 9,10-phenanthrenediiminesLithiumContact ion pair with radical anionStabilization of the radical anion form of the ligand. researchgate.net
N,N'-Disubstituted 9,10-phenanthrenediiminesRhodiumChelate complex with radical anionEnhanced stability of the radical anion upon coordination. researchgate.net
9,10-Bis(arylimino)-9,10-dihydrophenanthrenePalladium(II) chlorideMononuclear complexLigand undergoes a Z,Z to E,E configurational change upon coordination. researchgate.net

These examples underscore the potential of this compound and its derivatives to participate in metal-directed assembly processes, which could be extended to the specific synthesis of dimeric structures under appropriate templating conditions.

Computational and Theoretical Insights into Phenanthrene 9,10 Diimine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a robust and versatile method for investigating the properties of phenanthrene-9,10-diimine systems. Its application spans geometric optimization, electronic structure analysis, prediction of spectroscopic parameters, and elucidation of reactivity and bonding.

Geometric Optimization and Conformational Analysis of this compound and its Complexes

DFT calculations are instrumental in determining the most stable three-dimensional arrangements of this compound and its complexes. Geometric optimization using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), allows for the precise calculation of bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, in N,N′-bismesityl this compound, the central ring of the phenanthrene (B1679779) is not aromatic, causing it to twist. nih.gov This twist results in a dihedral angle of 146.16(11)° along the C13–C14–C1–C2 axis and a 16.19(6)° angle between the C3–C8 and C9–C14 rings. nih.gov The N=C double bond lengths are approximately 1.27 Å, and the N–C single bond lengths are around 1.42 Å, consistent with similar reported structures. nih.gov

Furthermore, DFT is crucial for studying the conformational isomers of these molecules. For example, N,N′-disubstituted phenanthrene-9,10-diimines can exist in Z,Z, E,Z, and E,E configurations. researchgate.net Computational studies can predict the relative stabilities of these isomers and the energy barriers for their interconversion. researchgate.net The coordination of these diimines to metal centers, such as palladium, can induce a configurational change, which can also be modeled and understood through DFT. researchgate.net

Selected Optimized Geometric Parameters for this compound Derivatives
CompoundParameterCalculated ValueMethodReference
N,N′-Bismesityl this compoundN=C Bond Length1.2738(14) - 1.2755(14) ÅX-ray Crystallography nih.gov
N–C Single Bond Length1.4206(14) - 1.4270(13) Å
(o-iPr-phenyl)-BIPConfigurationMainly E,Z formNMR Spectroscopy researchgate.net
Aryl-BIP compoundsConfiguration in solutionZ,ZNMR Spectroscopy researchgate.net

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Energy Levels

The electronic properties of this compound systems are primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide accurate predictions of the energies of these orbitals and their spatial distribution. researchgate.netppor.az

The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity, kinetic stability, and optical and electronic properties of the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and a greater potential for use in applications like organic electronics. researchgate.net For phenanthrene-based structures, the HOMO is often localized on the phenanthrene moiety, while the LUMO is distributed over the acceptor core, especially when electron-withdrawing groups are present. researchgate.net This spatial separation is crucial for applications in thermally activated delayed fluorescence (TADF). researchgate.net

Theoretical studies on phenanthrene derivatives have shown that the energy of the LUMO is significantly affected by the puckering of the phenanthrene backbone. researchgate.net In some cases, the LUMO energy is lower than that of related aromatic diimines, indicating a higher electron affinity. researchgate.net

Calculated HOMO-LUMO Energies and Gaps for Phenanthrene Derivatives
Compound/SystemEHOMO (eV)ELUMO (eV)Energy Gap (eV)Computational MethodReference
Zinc Phthalocyanine derivative-5.0720-2.90352.1685DFT researchgate.net
[PQ-DMPZ] complex--1.04DFT mdpi.com
[PQ-TTF] complex--1.45DFT mdpi.com

Calculations of Spectroscopic Parameters (Vibrational Frequencies, Electronic Spectra)

DFT methods are widely used to calculate spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and understand spectral features.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT, often at the B3LYP level of theory, can reproduce experimental FT-IR and Raman spectra with good accuracy. researchgate.netastro.it These calculations provide a complete assignment of the vibrational modes, aiding in the interpretation of complex spectra. researchgate.net For phenanthrene, calculations have been performed for the neutral molecule as well as its charged states (anion, cation, dication), showing how the vibrational frequencies shift upon ionization. astro.it

Electronic Spectra: Time-dependent DFT (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. unibo.it It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the nature of electronic transitions, such as π-π* or n-π* transitions. For instance, studies on 9,10-phenanthrenediamine have investigated the effects of solvents and acid concentrations on its electronic spectra, with TD-DFT providing a theoretical basis for the observed solvatochromic shifts. amanote.com

Elucidation of Redox Potentials and Charge Distribution

DFT calculations are valuable for predicting the redox behavior of this compound systems. By calculating the energies of the neutral, oxidized, and reduced species, it is possible to estimate their redox potentials. These theoretical predictions often show a strong linear correlation with experimentally measured values from techniques like cyclic voltammetry. core.ac.uknih.gov

For example, DFT studies on ferrocenyl-substituted phenanthrene derivatives have been used to understand their reversible redox processes. nih.gov The calculations can reveal how the substitution pattern on the phenanthrene core influences the redox potentials. nih.gov

Furthermore, DFT can provide a detailed picture of the charge distribution within a molecule through various population analysis schemes. This is crucial for understanding the reactivity of different sites within the molecule and the nature of intermolecular interactions. In charge-transfer complexes, DFT can quantify the amount of charge transferred from the donor to the acceptor molecule. mdpi.com

Investigation of Metal-Ligand Bonding Interactions and Electron Delocalization

When this compound acts as a ligand in metal complexes, DFT is an essential tool for characterizing the nature of the metal-ligand bond. It can provide insights into the degree of covalent and electrostatic character in the bond and analyze the orbital interactions between the metal and the ligand.

DFT calculations can also elucidate the extent of electron delocalization within the ligand and between the ligand and the metal center. This is particularly important for understanding the electronic communication in multinuclear complexes and the properties of redox-active ligands. researchgate.net For instance, in complexes where the phenanthrenediimine ligand is in a radical anion or dianionic state, DFT can describe the distribution of the unpaired electron(s) and how it is affected by coordination to the metal. researchgate.net

Advanced Computational Methods

While DFT is a workhorse in computational chemistry, other advanced methods can provide even higher accuracy or are better suited for specific problems. For this compound systems, these methods could include:

Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer more accurate descriptions of electron correlation, which is important for systems with significant non-covalent interactions or for calculating highly accurate reaction energies.

Multireference methods: For systems with significant static correlation, such as those with multiple low-lying electronic states or during bond breaking/formation, multireference methods like CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (CAS with second-order perturbation theory) are necessary.

Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as a this compound derivative interacting with a protein or embedded in a solvent matrix, QM/MM methods can be employed. In this approach, the chemically active region (the diimine and its immediate environment) is treated with a high-level QM method, while the rest of the system is described by a less computationally expensive molecular mechanics force field.

These advanced methods, while computationally more demanding, can provide benchmark data and a deeper understanding of the complex electronic phenomena in this compound systems that may not be fully captured by standard DFT approaches.

Spin-Orbit Coupling Calculations for Excited States and Photophysical Properties

The photophysical properties of molecules are intrinsically linked to their excited-state dynamics, where spin-orbit coupling (SOC) plays a crucial role. SOC facilitates intersystem crossing, a process that involves a change in spin multiplicity, thereby influencing fluorescence and phosphorescence quantum yields and lifetimes.

In the context of this compound systems, which can be building blocks for photosensitizers and other photofunctional materials, understanding SOC is critical. chemrxiv.org Ab initio calculations, a type of computational method that derives from first principles without experimental data, can be employed to determine the magnitude of SOC between different electronic states. aps.org For instance, in complex systems, the dynamic Jahn-Teller effect can influence and even quench the spin-orbit interaction, a phenomenon that can be quantitatively predicted using density functional theory (DFT). aps.org

The investigation of excited-state properties, including predissociation mechanisms, often involves multireference configuration interaction methods. nih.gov These calculations can elucidate the intricate couplings between different electronic states and explain experimental observations, such as the absence of certain vibrational levels in spectra due to avoided crossings. nih.gov By computing SOC matrix elements, researchers can analyze the pathways for non-radiative decay and predict the photophysical behavior of these compounds. nih.gov

Key Data from Spin-Orbit Coupling Calculations:

ParameterDescriptionSignificance in this compound Systems
Spin-Orbit Coupling (SOC) Matrix Elements Quantify the interaction strength between electronic states of different spin multiplicities.Determines the rate of intersystem crossing, influencing fluorescence and phosphorescence efficiencies.
Excited State Energy Levels The energies of singlet and triplet excited states.The energy gap between excited states affects the emission wavelength and the probability of intersystem crossing.
Intersystem Crossing Rates The speed at which the molecule transitions from a singlet to a triplet state or vice versa.Governs the competition between fluorescence and phosphorescence, impacting the overall luminescent properties.

Non-Empirical and Semi-Empirical Calculations (e.g., NDDO) for Electronic Properties

Both non-empirical (ab initio) and semi-empirical computational methods are valuable tools for exploring the electronic properties of this compound systems. Non-empirical methods, such as those based on Density Functional Theory (DFT), provide accurate estimations of interaction energies and geometries, offering a detailed understanding of non-covalent interactions. nih.gov

Semi-empirical methods, like the Neglect of Diatomic Differential Overlap (NDDO) approximation, offer a computationally less expensive approach to study the electronic structure. While less rigorous than ab initio methods, they can still provide valuable qualitative insights and trends for large molecular systems.

For N,N'-bismesityl this compound, DFT calculations have been used to assign detailed infrared (IR) bands by comparing experimental spectra with individually animated modes from computed spectra. nih.gov These calculations also helped to confirm the different configurations with respect to the C=N bonds, suggesting the presence of (E, Z) isomers based on the appearance of distinct NMR signals. nih.gov

Table of Computational Methods and Their Applications:

Computational MethodTypeApplication to this compound Systems
Density Functional Theory (DFT) Non-EmpiricalGeometry optimization, calculation of vibrational frequencies (IR spectra), analysis of electronic structure and non-covalent interactions. nih.govnih.govcardiff.ac.uk
Neglect of Diatomic Differential Overlap (NDDO) Semi-EmpiricalCan be used for preliminary electronic structure calculations on larger systems or for high-throughput screening.
Ab Initio Methods Non-EmpiricalAccurate calculation of interaction energies and geometries, providing benchmarks for understanding non-covalent forces. nih.gov

Analysis of Intermolecular and Intramolecular Interactions

The arrangement of molecules in the solid state and in solution is governed by a complex interplay of intermolecular and intramolecular interactions. Understanding these forces is crucial for predicting crystal packing, molecular assembly, and ultimately, the material's properties.

Non-Covalent Interaction (NCI) Analysis in this compound Assemblies

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in chemical systems. nih.gov This method is particularly useful for understanding the forces that drive the self-assembly of molecules. nih.gov

In studies of N-aryl-9,10-phenanthreneimines, which are structurally related to this compound, NCI analysis, often coupled with DFT and Atoms in Molecules (AIM) techniques, has been employed to investigate non-covalent interactions like C–H···π and π-stacking. cardiff.ac.uk These studies have shown how steric bulk can influence the prevalent types of interactions within the crystal structure. cardiff.ac.uk For fluctuating environments, such as solutions, an averaged NCI (aNCI) index can be used to characterize the magnitude of interactions and their fluctuations, providing a clearer picture of key interaction patterns. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for quantifying and visualizing intermolecular interactions in a crystal. By mapping properties onto this surface, one can gain insights into the nature and prevalence of different types of contacts.

Summary of Intermolecular Contacts from Hirshfeld Surface Analysis:

Type of InteractionContribution to Crystal Packing
H···H Often the most significant contribution, indicating the importance of van der Waals forces. nih.gov
N···H/H···N Represents hydrogen bonding and other close contacts involving nitrogen. nih.gov
C···H/H···C Includes C-H···π interactions and other van der Waals contacts. nih.gov
O···H/H···O Indicates the presence of hydrogen bonds involving oxygen. nih.gov

Natural Bond Orbital (NBO) Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

NBO analysis can be used to understand the stability of a molecule arising from hyperconjugative interactions and charge delocalization. icm.edu.pl By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the energetic stabilization associated with electron delocalization. This type of analysis can pinpoint the most reactive sites in a molecule. researchgate.net In the context of this compound and its derivatives, NBO studies can provide insights into the nature of the C=N double bonds and the influence of substituents on the electronic distribution within the phenanthrene core. For instance, in N,N′-bismesityl this compound, the bond lengths of the N=C double bonds have been characterized and are within the expected range for similar compounds. nih.gov

Advanced Applications of Phenanthrene 9,10 Diimine in Chemical Science

Catalysis:

The bidentate N,N' coordination sites of phenanthrene-9,10-diimine make it an effective ligand for a variety of transition metals, enabling a range of catalytic activities. researchgate.net

Ligands for Transition Metal Catalysis

Olefin Polymerization

This compound serves as a robust α-diimine ligand for late transition metal catalysts, particularly with nickel and palladium, in the polymerization of olefins. These catalysts demonstrate high activity and can produce polymers with unique microstructures.

For instance, nickel(II) dibromide complexes bearing 9,10-phenanthrenequinone-based α-diimine ligands have shown high productivity for ethylene (B1197577) polymerization. researchgate.net One such complex, when activated, yielded ultrahigh molecular weight polyethylene (B3416737), particularly at low temperatures (e.g., 1.26 x 10⁶ g/mol at -15 °C). researchgate.net The rigid backbone of the phenanthrene (B1679779) ligand is thought to contribute to the high molecular weights observed, which are significantly greater than those produced by catalysts with more flexible backbones like those derived from 2,3-butanedione. researchgate.net The structure of the catalyst and the reaction conditions, such as temperature and activator concentration, have a substantial influence on the polymerization activities and the properties of the resulting polymers. researchgate.net

Palladium(II) complexes with α-diimine ligands based on a phenanthrene backbone are also highly active catalysts for ethylene polymerization. acs.org Mechanistic studies reveal that the catalyst resting states are alkyl olefin complexes, and the process of "chain walking" via β-hydride elimination and re-addition is responsible for introducing branches into the polyethylene chains. acs.org The steric properties of the aryl substituents on the diimine ligand are crucial; bulky ortho-aryl groups can crowd the axial sites of the square planar metal complexes, influencing catalyst activity and the rate of chain transfer. acs.orgresearchgate.net

Table 1: Performance of Phenanthrene-Diimine Based Catalysts in Ethylene Polymerization
Catalyst/SystemMonomerPolymerization Temp. (°C)Resulting Polymer MW (g/mol)Reference
(phenanthrene-diimine)NiBr₂ / MAOEthylene-151.26 x 10⁶ researchgate.net
(phenanthrene-diimine)NiBr₂ / MAOEthylene0Lower than at -15 °C researchgate.net
Cationic (phenanthrene-diimine)Pd(II) complexesEthyleneLow TemperatureHighly branched polyethylene acs.org
Hydrogenation Reactions, including Organoboron Complexes

The this compound framework is reactive toward hydrogenation, particularly in the context of Frustrated Lewis Pair (FLP) chemistry involving organoboranes. The reaction of N,N'-diaryl-phenanthrene α-diimines with boranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a hydrogen source can lead to hydroboration of the diimine. nih.gov This process effectively hydrogenates the C=N bonds, resulting in the formation of novel organoboron complexes, such as 1,3,2-diazaboroles. nih.gov This reactivity highlights the use of the diimine not just as an ancillary ligand but as a reactive substrate in hydrogenation and hydroboration sequences.

The general hydrogenation of the phenanthrene core itself is a known process, typically proceeding via the formation of 9,10-dihydrophenanthrene (B48381) as the initial product. In some catalytic systems, phenanthrols can undergo enantioselective hydrogenation of their keto tautomers to produce chiral dihydrophenanthrenols, demonstrating that the saturation of the central C9-C10 bond is a key step. researchgate.net

C-H Bond Amination

This compound derivatives can function as redox-active ligands to facilitate challenging reactions such as C-H bond amination. In a system using a palladium catalyst, N,N'-bis(mesityl)this compound was used as a component in a charge-transfer complex. nih.gov Studies of this system suggest a pathway involving the redox-noninnocent ligand, which facilitates an intramolecular single electron transfer to the substrate. This generates a nitrene radical, which can then undergo radical-type C-H amination reactivity at the Pd(II) center. nih.gov This advanced mechanism showcases how the electronic properties of the phenanthrene-diimine ligand can be harnessed to enable non-traditional bond formations.

Epoxidation Catalysis (e.g., Zr/Hf Systems)

While experimental examples are sparse, theoretical studies using density functional theory (DFT) have identified phenanthrene-diimine derivatives as promising ligands for zirconium (Zr) and hafnium (Hf) catalyzed olefin epoxidation. researchgate.netacs.org Computational models have studied bis-diimine ligated Zr and Hf complexes for the direct epoxidation of alkenes like propene and ethylene using molecular oxygen as the oxidant. researchgate.netacs.org

Specifically, DFT calculations predict that Zr/Hf organometallic catalysts bearing two imine-nitrone ligands (which can be synthesized from the corresponding diimine) could potentially generate epoxides from alkenes that lack allylic hydrogen atoms. For Hf-based catalysts with bis(bidentate) ligands including diimines, the catalytic cycles were computationally studied. acs.org Although some systems were predicted to be poor catalysts or prone to deactivation, the research points toward a viable pathway for designing new epoxidation catalysts based on this ligand framework, particularly for substrates like ethylene. acs.org

Role in Frustrated Lewis Pair (FLP) Systems

A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. This unquenched reactivity allows the pair to activate small molecules, most notably dihydrogen (H₂).

The this compound structure is well-suited to act as the Lewis base component in an FLP system. Its nitrogen atoms provide the Lewis basic sites, while bulky substituents can provide the necessary steric hindrance. Research has shown that N,N'-diaryl-phenanthrene α-diimines can participate in FLP chemistry for hydrogenation and hydroboration reactions when combined with a strong Lewis acid like B(C₆F₅)₃. nih.gov In these reactions, the diimine/borane pair cooperatively activates H₂ or hydroboranes, leading to the reduction of the imine functionalities. nih.gov This application demonstrates a metal-free catalytic approach where the this compound ligand plays a central and reactive role.

Photocatalytic Applications

The photocatalytic potential of phenanthrene derivatives is an emerging area of research. While direct photocatalytic applications of the parent this compound are still under exploration, related phenanthrene structures have shown promise. For instance, 9,10-phenanthrenedione has been utilized as an inexpensive organophotoredox catalyst in dual catalytic systems for reactions like the Friedel-Crafts functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones. mdpi.com This reaction proceeds under visible-light irradiation, using oxygen from the air as the terminal oxidant, highlighting a green chemistry approach. mdpi.com

Furthermore, research into the photocatalytic synthesis of 10-phenanthrenols through an acceptorless dehydrogenative cyclization of ortho biaryl-appended 1,3-dicarbonyl compounds has been successfully demonstrated using a single cobaloxime catalyst. rsc.org This method is notable for its high atom economy, proceeding without the need for bases or oxidants and releasing hydrogen gas as the sole byproduct. rsc.org These examples with structurally similar compounds underscore the potential of the phenanthrene core, and by extension this compound, to participate in and catalyze important organic transformations under photochemical conditions. The diimine functionality, with its electron-accepting nature, could play a crucial role in mediating electron transfer processes central to photocatalysis.

Materials Science and Organic Electronics:

The unique planar structure and extensive π-conjugation of this compound make it a highly suitable candidate for applications in materials science and organic electronics. ontosight.ai Its derivatives are being actively investigated for their luminescent, electroluminescent, and electrochemical properties.

Luminescent Materials and Optoelectronic Devices

The phenanthrene scaffold is a cornerstone in the design of luminescent materials for organic electronics and photonics due to its inherent fluorescence and structural rigidity. Derivatives of phenanthrene are extensively studied for their applications as luminescent dyes. For example, luminescent organic dyes containing a phenanthro[9,10-d]imidazole core, which is structurally analogous to this compound, have been synthesized and characterized. rsc.org These compounds, when incorporated into iridium(III) complexes, exhibit moderate to bright phosphorescence with quantum yields reaching up to 46% in degassed solutions. rsc.orgresearchgate.net The photophysical properties of these materials can be finely tuned by modifying the ligand structure, demonstrating the rich photophysics achievable with the phenanthrene core. rsc.orgresearchgate.net The planar and aromatic nature of the this compound structure is crucial for its optical and electronic properties, making it a promising component for various optoelectronic devices. ontosight.ai

Components in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent (EL) Devices

The utility of phenanthrene derivatives extends to their use as active components in Organic Light-Emitting Diodes (OLEDs). The planar structure and charge-transporting capabilities of the phenanthrene core are advantageous for these applications. ontosight.ai Research has shown that phenanthroline derivatives, which share structural similarities with this compound, can function as blue-emitting materials in OLEDs. nih.gov For instance, an OLED device using a specific imidazo[4,5-f] ontosight.airsc.orgphenanthroline derivative as the emitter achieved a luminous efficiency of 1.45 cd/A and an external quantum efficiency of 0.99%. nih.gov

Furthermore, the strategic incorporation of nitrogen atoms into polycyclic aromatic hydrocarbon (PAH) frameworks, such as in aza-9,10-diphenylanthracene, has been shown to significantly impact the performance of OLED emitters. nih.govrsc.org While this can sometimes lead to unexpected red shifts in electroluminescence due to exciplex formation, it also highlights a powerful strategy for tuning the optoelectronic properties of materials for OLED applications. nih.govrsc.org The development of phenanthrene compounds for organic electronic devices is an active area of patent literature, indicating commercial interest in these materials. google.com

Photosensitizers in Energy Conversion Systems (e.g., Solar Cells)

In the realm of solar energy conversion, phenanthroline-based ligands, which are structurally related to this compound, have been central to the development of photosensitizers for dye-sensitized solar cells (DSSCs). Copper(I) complexes featuring phenanthroline ligands are being intensively researched as cost-effective alternatives to ruthenium(II) complexes. researchgate.net These copper complexes exhibit strong metal-to-ligand charge transfer (MLCT) absorption in the visible spectrum and possess relatively long excited-state lifetimes, both of which are desirable properties for a photosensitizer in a DSSC. researchgate.net

Recent designs have focused on creating a "push-pull" architecture in iron(II)-N-heterocyclic carbene complexes, where electron-donating groups are positioned opposite to electron-withdrawing anchoring groups on the ligands to facilitate directional charge transfer. rsc.org This approach has led to improved power conversion efficiencies in prototype DSSCs. rsc.org The development of novel organic photosensitizers with triphenylamine-functionalized donors and 2-cyano-acrylamide acceptors has also resulted in efficiencies that outperform the standard N719 dye. nih.gov These advancements suggest that this compound, with its diimine moiety acting as a potential electron acceptor or ligand, could be a valuable component in the design of new and efficient photosensitizers for solar cells.

Electrochemical Sensing Materials and Biosensors

The electrochemical activity of the phenanthrene core makes it a suitable platform for the development of sensing materials. Specifically, ortho-quinoidal compounds like 1,10-phenanthroline-5,6-dione (B1662461) and 9,10-phenanthrenequinone, which are structurally similar to this compound, have been investigated as electron transfer mediators in amperometric glucose biosensors. researchgate.net These mediators facilitate the electron transfer between the enzyme and the electrode surface. In such biosensors, the quinone is first reduced by the enzyme and then reoxidized at the electrode, generating a measurable current that correlates with the analyte concentration. researchgate.net

Furthermore, fluorescent probes based on a phenanthrene[9,10-d]imidazole-phenol system have been developed for the sensitive and selective "turn-on" detection of Cu2+ ions. rsc.org These probes utilize mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) to achieve a significant fluorescence response upon binding to the target ion. rsc.org The ability to functionalize the this compound structure opens up possibilities for creating a wide range of electrochemical and fluorescent sensors for various analytes, leveraging the inherent electronic properties of the core structure. nih.gov

Development of Materials with Tunable Optical Properties Responsive to External Stimuli (e.g., Mechanochromism, Thermochromism)

The rigid and planar structure of the phenanthrene core provides an excellent scaffold for creating materials with tunable optical properties. While specific examples of mechanochromism or thermochromism for the parent this compound are not extensively documented, the principles of molecular design in related systems suggest this is a promising avenue. The optical and electrochemical properties of anthracene (B1667546) derivatives, for example, can be tuned by functionalization at the 9,10-positions. mdpi.com This functionalization has a strong effect on the solid-state packing and thermal stability of the materials. mdpi.com

Similarly, the photophysical characteristics of iridium(III) complexes containing phenanthro[9,10-d]imidazole-based ligands are highly dependent on the nature of the cyclometalating ligand, indicating that the emission properties can be systematically varied. researchgate.net Solvatochromism, a change in color with the polarity of the solvent, has been observed in ferrocenyl-substituted 9,10-phenanthrenediones, further demonstrating the responsiveness of the phenanthrene core to its environment. nih.gov These findings strongly suggest that by appropriate chemical modification of the this compound core, it is feasible to develop materials that exhibit chromism in response to external stimuli such as mechanical force (mechanochromism) or temperature changes (thermochromism).

Supramolecular Chemistry: The Architectural Potential of the this compound Scaffold

The rigid, planar, and electron-rich structure of the phenanthrene backbone, combined with the chelating capabilities of the 9,10-diimine functionality, makes this compound a compelling building block in supramolecular chemistry. Its derivatives are designed for applications ranging from molecular recognition to the construction of complex, functional assemblies.

Self-Assembly and Molecular Recognition based on this compound Scaffolds

The foundation of using this compound in supramolecular chemistry begins with its synthesis and functionalization. The unsubstituted parent compound is known, but it is the N,N'-disubstituted derivatives that unlock a rich variety of applications. solubilityofthings.comnih.gov A primary synthetic route involves the condensation reaction of 9,10-phenanthrenequinone with primary amines, often facilitated by a catalyst such as titanium tetrachloride. acs.orgnih.govresearchgate.net This method allows for the introduction of bulky substituents onto the nitrogen atoms, which is crucial for controlling the compound's solubility, stability, and intermolecular interactions.

One notable example is the synthesis of N,N′-bismesityl this compound, a sterically hindered derivative whose crystal structure has been reported. acs.orgnih.gov Such bulky compounds are explored as potential bidentate ligands for creating novel organometallic complexes, where the diimine unit acts as a precise coordination site for metal ions. nih.gov This coordination ability is the cornerstone of molecular recognition, enabling the scaffold to selectively bind to specific metals.

While direct studies on the self-assembly of simple phenanthrene-9,10-diimines are limited, the behavior of analogous systems highlights the potential of the core scaffold. For instance, DNA oligomers modified with phenanthrene units can self-assemble into spherical nanostructures that exhibit light-harvesting properties. nih.gov In these assemblies, the hydrophobic and π-stacking interactions between the phenanthrene appendages are the driving force. nih.gov This suggests that this compound derivatives, with their extended π-system, could similarly form ordered aggregates in solution or on surfaces.

Synthesis of a Substituted this compound Derivative
Product N,N′-Bismesityl this compound
Reactants 9,10-Phenanthrenequinone and 2,4,6-trimethylaniline (B148799) (mesitylaniline)
Catalyst/Solvent Titanium tetrachloride in anhydrous toluene (B28343)
Significance The bulky mesityl groups provide steric hindrance, influencing the molecule's electronic properties and its potential as a bidentate ligand for organometallic synthesis. acs.orgnih.govnih.gov

Design of Polymeric Aggregates, Metal-Organic Polyhedra, and Macrocycles

The ability of the diimine moiety to act as a robust chelating ligand makes it an ideal component for constructing larger, well-defined architectures such as polymeric aggregates, metal-organic assemblies, and macrocycles. The synthesis of 9,10-bis(arylimino)-9,10-dihydrophenanthrenes and their subsequent coordination to palladium dichloride demonstrates the direct use of this scaffold in forming metal complexes. researchgate.net In these structures, the phenanthrene-diimine unit serves as a rigid bis-nitrogen ligand that dictates the geometry of the final complex. researchgate.net The N,N′-bismesityl this compound has also been proposed as a building block for such complexes, where its symmetric N,N'-coordination sites can be used to create predictable structures. nih.gov

The phenanthrene unit itself, without the diimine functionality, has been successfully incorporated into trimeric conjugated macrocycles. rsc.org These hoop-shaped molecules are investigated as organic semiconductors, and their self-aggregation behavior is key to their function. rsc.org This research underscores the utility of the phenanthrene core in forming cyclic structures, paving the way for the future design of macrocycles that incorporate the specific chelating properties of the 9,10-diimine group for applications in sensing or catalysis.

Furthermore, the general principle of using phenanthroline-type ligands (isomers of phenanthrene-diimine) to build metal-organic frameworks (MOFs) is well-established. wikipedia.orgrsc.org These studies provide a blueprint for how this compound could be integrated as a linker or a metallated node within porous crystalline materials.

Photophysical Probes: Harnessing Light with this compound

The extended π-conjugated system of this compound and its derivatives makes them promising candidates for the development of photophysical probes. By modifying the substituents, it is possible to tune their electronic properties to create systems that respond to light in specific and useful ways, such as through intramolecular charge transfer or by accessing multiple emissive states.

Design and Study of Intramolecular Charge Transfer (ICT) Systems

Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge. Upon photoexcitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state that is often highly sensitive to the local environment. Computational studies on phenanthrene derivatives structured in a D-π-A motif confirm their potential as organic semiconductors driven by ICT. researchgate.net

The this compound scaffold is particularly well-suited for ICT applications when integrated into a larger ligand system. A key example is found in zinc complexes of 1-phenyl-2-(pyridin-2-yl)-1H-phenanthro[9,10-d]imidazole, a ligand containing a diimine-type chelating unit. rsc.org In these systems, the coordination of a zinc halide (ZnX₂) to the diimine moiety enhances the intraligand charge transfer from the phenanthrene unit to the pyridyl-imidazole acceptor. rsc.org This enhanced ICT results in a significant red-shift of the emission wavelength compared to the free ligand, demonstrating how metal coordination can be used to tune the photophysical properties. rsc.org

Photophysical Properties of a Phenanthro-diimine Ligand and its Zinc Complexes
Compound Absorption Max (λ_abs, nm) Emission Max (λ_em, nm)
Ligand (L1)360412 (Blue)
[L1-ZnCl₂]387485 (Green)
[L1-ZnI₂]390490 (Green)
Data obtained in dichloromethane (B109758) solution. The red-shift in emission upon coordination demonstrates the enhancement of intramolecular charge transfer.

Table based on data from Inorganic Chemistry Frontiers, 2021. rsc.org

Investigations into Dual Singlet-Triplet Emission

Most fluorescent molecules emit light from their lowest excited singlet state (S₁). However, some molecules can also emit from their lowest triplet state (T₁), a process known as phosphorescence. The ability to exhibit both fluorescence (singlet emission) and phosphorescence (triplet emission) is known as dual emission. This property is rare but highly desirable for applications in OLEDs, sensing, and bio-imaging.

The this compound scaffold shows significant promise in this area, particularly when complexed with heavy atoms. Research on the zinc iodide complex of a pyridyl-phenanthroimidazole ligand, [L1-ZnI₂], revealed packing-dependent dual singlet-triplet emission in the solid state. rsc.org The presence of the heavy iodine atoms facilitates intersystem crossing (ISC)—the process where the molecule transitions from the excited singlet state to the triplet state. rsc.org This leads to the appearance of both a higher-energy fluorescence band and a lower-energy phosphorescence band. rsc.org

The efficiency of this process is also influenced by intermolecular interactions, such as short contacts between the iodine atoms and the π-system of neighboring molecules in the crystal lattice. rsc.org This demonstrates that the emission properties can be modulated not only by molecular design but also by controlling the solid-state packing. Further evidence for the triplet-state accessibility of this scaffold comes from photophysical studies of its precursor, 9,10-phenanthrenequinone, which is known to exhibit phosphorescence. researchgate.netnih.gov

Dual Emission Properties of [L1-ZnI₂] Complex
Phenomenon Dual singlet-triplet emission in the crystalline state.
Mechanism The internal heavy atom effect from the iodide ligands promotes intersystem crossing (ISC) from the S₁ state to the T₁ state.
Emission Bands A higher-energy fluorescence band (from S₁ → S₀) and a lower-energy, temperature-dependent phosphorescence band (from T₁ → S₀).
Influencing Factors Intermolecular I···π contacts in the solid-state packing affect the ratio of fluorescence to phosphorescence. rsc.org

Conclusion and Future Research Directions

Summary of Key Advancements in Phenanthrene-9,10-diimine Research

Research into this compound has led to several significant advancements, primarily centered on synthesis and coordination chemistry. A foundational achievement has been the establishment of reliable synthetic routes, most notably the condensation reaction between 9,10-phenanthrenequinone and primary amines. researchgate.net This has been refined into a novel two-stage method that allows for the synthesis of N,N′-disubstituted phenanthrene-9,10-diimines with either identical or different aryl and alkyl substituents. researchgate.net

A key area of investigation has been the use of these diimines as bidentate ligands. nih.gov It has been demonstrated for the first time that N,N'-disubstituted 9,10-phenanthrenediimines can act as versatile ligands in their neutral, mono-reduced, and di-reduced states, forming complexes with both main-group and transition metals. researchgate.net The synthesis and characterization of sterically bulky derivatives, such as N,N′-bismesityl this compound, have been particularly noteworthy, with detailed structural analysis, including the first crystal structure of this compound, being reported. nih.govnih.gov

Furthermore, detailed spectroscopic studies have provided insight into the structural dynamics of these molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to study the slow Z-E/E-Z interconversion that these compounds undergo in solution, allowing for the determination of the thermodynamic parameters of this process. researchgate.net

Emerging Trends and Unexplored Avenues in Synthesis and Derivatization

The field is currently witnessing a trend toward the synthesis of more complex and functionally diverse derivatives. The ability to create asymmetrically substituted diimines, where the substituents on the nitrogen atoms are different, opens up possibilities for fine-tuning the electronic and steric properties of the resulting metal complexes. researchgate.netresearchgate.net Another significant emerging trend is the chemical modification of the diimine structure itself. For instance, the oxidation of a secondary ketimine derived from this compound has been used to synthesize a novel, sterically bulky imine-nitrone derivative. nih.govnih.gov This represents a new class of ligand with asymmetric N,O coordination sites. nih.gov

Looking forward, there are several unexplored avenues in synthesis. While direct condensation is the primary method, exploring alternative strategies for constructing the phenanthrene (B1679779) backbone could yield novel precursors. Methodologies developed for other phenanthrene derivatives, such as palladium-catalyzed Heck reactions or Catellani reactions, have not been extensively applied to the synthesis of precursors for this compound but could offer new pathways to functionalized backbones. espublisher.comnih.gov The use of different catalytic systems, such as the TiCl4/1,4-diazabicyclo[2.2.2]octane (DABCO) system, indicates that catalyst development remains a fertile area for improving reaction efficiency and scope. researchgate.netresearchgate.net

Potential for Novel Methodologies and Applications in Catalysis and Materials Science

The unique electronic and structural characteristics of phenanthrene-9,10-diimines make them highly promising for applications in catalysis and materials science. Their utility as ligands in polymerization catalysis has already been identified, with nickel(II) and palladium(II) complexes stabilized by bulky α-diimine ligands showing activity in the polymerization of α-olefins. researchgate.net As redox-active ligands, their complexes with main-group metals can exhibit properties that mimic those of transition metal complexes, suggesting a potential to catalyze a broader range of chemical reactions. researchgate.net

In materials science, the rigid, planar structure of the phenanthrene core combined with the coordinating diimine functionality offers intriguing possibilities. The unique shape and electronic properties of these compounds make them promising candidates for the development of molecular probes for recognizing nucleic acid structures. researchgate.net The creation of derivatives like imine-nitrones, with their asymmetric coordination sites, could lead to organometallic compounds with interesting electronic and optical properties. nih.gov While research on this compound-based materials is nascent, the broader field of phenanthrene derivatives has seen applications in organic light-emitting diodes (OLEDs). mdpi.com This suggests a potential, yet unexplored, avenue for developing luminescent materials based on the diimine scaffold. Furthermore, the ability of the related phenanthrenequinone (B147406) to form charge-transfer complexes points to the potential for diimine derivatives to be used in the construction of novel electronic materials. mdpi.com

Prospects for Interdisciplinary Research and Broader Impact

The future of this compound research is inherently interdisciplinary. The demonstrated potential of these compounds as ligands for catalysis creates a strong bridge between synthetic organic chemistry and inorganic/organometallic chemistry. researchgate.netresearchgate.net The development of these molecules as probes for nucleic acids necessitates collaboration with biochemistry and molecular biology to design and test their efficacy in biological systems. researchgate.net

Moreover, the potential applications in materials science will require synergistic efforts from chemists, physicists, and materials engineers. Exploring their use in electronic devices, sensors, or as components of supramolecular architectures will drive innovation across these fields. mdpi.comthieme-connect.de The synthesis of derivatives like imine-nitrones, which can be used in spin trapping experiments to detect free radicals, also opens up avenues for research in medicine and toxicology. nih.gov The continued exploration of this compound and its derivatives is poised to have a broad impact, contributing not only to fundamental chemical knowledge but also to the development of new technologies and tools for other scientific disciplines.

Data Tables

Table 1: Research Findings on this compound and Derivatives

Finding/ObservationDescriptionResearch FocusReference(s)
Synthesis Method Condensation of 9,10-phenanthrenequinone with primary amines. A two-stage method allows for asymmetric substitution.Synthetic Chemistry researchgate.netresearchgate.net
Coordination Chemistry Acts as a bidentate ligand in neutral, mono-reduced, and di-reduced states with main-group and transition metals.Inorganic/Coordination Chemistry researchgate.net
Structural Dynamics Undergoes Z-E/E-Z interconversion, which has been studied by variable temperature NMR to find thermodynamic parameters.Physical Organic Chemistry researchgate.net
Derivative Synthesis A sterically bulky imine-nitrone was synthesized from the corresponding diimine using urea (B33335) hydrogen peroxide and a methyltrioxorhenium catalyst.Synthetic Chemistry nih.govnih.gov
Catalysis Application Complexes with Ni(II) and Pd(II) have been investigated as catalysts for olefin polymerization.Catalysis researchgate.net
Biological Application Unique shape and electronic characteristics suggest potential as probes for nucleic acid structures.Bioorganic/Medicinal Chemistry researchgate.net

Q & A

Q. What are the common synthetic routes for Phenanthrene-9,10-diimine and its derivatives?

this compound is typically synthesized via condensation reactions. A key method involves reacting 9,10-phenanthrenequinone with primary amines in the presence of ammonium acetate to generate the diimine ligand in situ . Advanced modifications, such as alkylation, use reagents like HB(C6F5)2 to form organoboron complexes, as demonstrated in frustrated Lewis pair (FLP) catalyst systems . Substituents on the amine (e.g., 6-methylheptyl groups) influence steric and electronic properties, which are critical for catalytic activity .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation employs:

  • X-ray crystallography to resolve bond lengths and planarity, crucial for DNA intercalation studies .
  • Mass spectrometry (e.g., DART-MS) to confirm molecular weight and radical formation in organoboron derivatives .
  • UV/Vis spectroscopy to analyze π→π* transitions in the aromatic backbone, with molar absorptivity values derived from phenanthrenequinone analogs .
  • EPR spectroscopy to detect unpaired electrons in radical intermediates .

Q. What are the primary safety considerations when handling this compound?

While direct safety data for this compound is limited, related compounds (e.g., phenanthrenequinone) require:

  • Use of fume hoods to avoid inhalation hazards .
  • Immediate medical consultation for exposure, with emphasis on providing SDS sheets to attending physicians .
  • Proper storage away from oxidizing agents, inferred from phenanthrene derivatives’ reactivity .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis?

The diimine’s planar geometry and π-conjugation enable strong coordination with transition metals. For example:

  • In cobalt complexes, it stabilizes η⁴-P4 moieties, facilitating phosphorus activation .
  • Rhodium(III) complexes with diimine ligands exhibit DNA intercalation, with planarity directly correlating to binding affinity .
  • In FLP systems, the ligand’s electron-withdrawing substituents enhance boron center electrophilicity, critical for small-molecule activation (e.g., H2) .

Q. What strategies are employed to modify the electronic properties of this compound for specific applications?

Functionalization strategies include:

  • Substituent engineering : Electron-donating groups (e.g., alkyl chains) increase electron density at the imine nitrogen, enhancing metal-ligand bond strength .
  • Heterocyclic fusion : Cyclocondensation with benzimidazoles or imidazoles extends π-conjugation, altering redox potentials for optoelectronic applications .
  • Boron coordination : Incorporation of trivalent boron lowers band gaps in diketopyrrolopyrrole (DPP) hybrids, relevant for organic semiconductors .

Q. How do computational studies enhance the understanding of this compound's reactivity?

DFT calculations and molecular docking simulations are used to:

  • Predict bond dissociation energies in FLP systems, guiding catalyst design .
  • Model intercalation thermodynamics between diimine-metal complexes and DNA base pairs .
  • Analyze substituent effects on frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental spectroscopic data .

Q. What challenges exist in analyzing contradictory data from spectroscopic and crystallographic studies of this compound derivatives?

Discrepancies often arise from:

  • Solvent effects : UV/Vis spectra of phenanthrenequinone derivatives show solvent-dependent shifts, complicating comparisons with solid-state crystallography .
  • Radical intermediates : Transient species detected via EPR may not align with steady-state NMR or X-ray data .
  • Isomerism : Syn/anti configurations in imine linkages can lead to divergent reactivity profiles despite identical molecular formulas .

Q. What are the implications of this compound's planarity in DNA intercalation studies?

The ligand’s planar structure allows insertion between DNA base pairs, disrupting replication. Modifications to the diimine core (e.g., steric bulk from aryl substituents) reduce intercalation efficiency, highlighting the role of planarity in binding kinetics . Comparative studies with non-planar analogs (e.g., acridine derivatives) further validate this structure-activity relationship .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.